molecular formula C29H32O7S B570506 rac-TAK-875 CAS No. 1390641-84-5

rac-TAK-875

Cat. No.: B570506
CAS No.: 1390641-84-5
M. Wt: 524.628
InChI Key: BZCALJIHZVNMGJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of rac-TAK-875, also known as Fasiglifam, is the Free Fatty Acid Receptor 1 (FFAR1) , also known as G-protein-coupled receptor 40 (GPR40) . FFAR1/GPR40 is expressed in pancreatic β cells and plays a key role in stimulating and regulating insulin production .

Mode of Action

Fasiglifam acts as an ago-allosteric modulator with partial agonistic activity for FFAR1 . It potentiates insulin secretion in a glucose-dependent manner by activating FFAR1 . Fasiglifam shows positive cooperativity with the FFAR1 ligand γ-linolenic acid (γ-LA) .

Biochemical Pathways

Fasiglifam affects the biochemical pathway involving FFAR1/GPR40, which mediates the glucose-stimulated insulin secretion (GSIS) from pancreatic β cells . When blood glucose and fatty acid levels rise after a meal, FFAR1 stimulates pancreatic β cells to release insulin, lowering blood glucose levels .

Pharmacokinetics

The pharmacokinetics of Fasiglifam involve its absorption, distribution, metabolism, and excretion (ADME). The oral bioavailability of Fasiglifam is reported to be 86.85% . The in vivo exposures of Fasiglifam-acylglucuronide, a metabolite of Fasiglifam, in terms of AUC0-t were 17.54 and 22.29% of that of Fasiglifam after intravenous and oral administration, respectively .

Result of Action

Fasiglifam significantly improves glycemic control in type 2 diabetes patients with a minimum risk of hypoglycemia . It enhances the secretion of insulin in a glucose-dependent manner, meaning it only acts when the patient needs it, such as when blood glucose and fatty acid levels rise after a meal .

Action Environment

The action of Fasiglifam is influenced by environmental factors such as the presence of glucose and fatty acids in the blood. Its insulinotropic effect is potentiated in conjunction with plasma free fatty acids (FFAs) in vivo . Therefore, the efficacy of Fasiglifam can be influenced by the patient’s diet and metabolic state.

Biochemical Analysis

Biochemical Properties

“rac-TAK-875” potentiates insulin secretion in a glucose-dependent manner by activating FFAR1 expressed in pancreatic β cells . It acts as an ago-allosteric modulator with a partial agonistic activity for FFAR1 . In both Ca 2+ influx and insulin secretion assays using cell lines and mouse islets, “this compound” showed positive cooperativity with the FFAR1 ligand γ-linolenic acid (γ-LA) .

Cellular Effects

“this compound” has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β cells . This effect is glucose-dependent, suggesting that “this compound” may have a role in regulating glucose metabolism within the cell .

Molecular Mechanism

The molecular mechanism of action of “this compound” involves its interaction with FFAR1/GPR40. It acts as an ago-allosteric modulator of FFAR1, exerting its effects by acting cooperatively with endogenous plasma free fatty acids . This suggests that “this compound” may bind to distinct binding sites on the FFAR1 receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “this compound” have been observed to change over time. For instance, treatment of hepatocytes with radiolabeled “this compound” resulted in a covalent binding burden (CVB) of 2.0 mg/day, which is above the threshold of 1 mg/day considered to be a risk for drug-induced liver injury (DILI) .

Dosage Effects in Animal Models

In animal models, the effects of “this compound” vary with different dosages. For example, “this compound” at a dosage of 1000 mg/kg/day formed significant amounts of a metabolite in rat liver that was associated with increases in ALT, bilirubin, and bile acids, and microscopic findings of hepatocellular hypertrophy and single cell necrosis .

Metabolic Pathways

“this compound” is involved in several metabolic pathways. It forms a reactive acyl glucuronide (AG) and possibly an acyl-CoA thioester intermediate in hepatocytes . This suggests that “this compound” may interact with enzymes or cofactors involved in these metabolic pathways .

Transport and Distribution

“this compound” is transported and distributed within cells and tissues. It inhibits multiple influx (NTCP and OATPs) and efflux (BSEP and MRPs) hepatobiliary bile acid transporters at micromolar concentrations . This suggests that “this compound” may interact with these transporters, affecting its localization or accumulation within cells .

Subcellular Localization

Given its interaction with FFAR1/GPR40, a receptor known to be located in the cell membrane , it can be inferred that “this compound” may also be located in the cell membrane where it can interact with this receptor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-TAK-875 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route is proprietary, but it generally involves:

    Formation of the core structure: This step includes the construction of the central scaffold of the molecule through a series of organic reactions.

    Functional group modifications: Introduction of various functional groups to enhance the activity and selectivity of the compound.

    Purification and isolation: The final product is purified using techniques such as crystallization or chromatography to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Rac-TAK-875 undergoes various chemical reactions, including:

    Oxidation: Conversion of the compound into its oxidized form.

    Reduction: Reduction of specific functional groups to alter the compound’s properties.

    Substitution: Replacement of certain atoms or groups within the molecule with others to modify its activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles under specific conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.

Comparison with Similar Compounds

Rac-TAK-875 is unique among FFAR1 agonists due to its specific mechanism of action and efficacy in improving glycemic control. Similar compounds include:

This compound stands out for its potent insulinotropic effects and glucose-dependent action, making it a valuable compound for research despite its withdrawal from clinical use.

Properties

IUPAC Name

2-[6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O7S/c1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24/h4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCALJIHZVNMGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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